(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

Cancer Research Stereochemistry Cytotoxicity

Researchers developing targeted covalent inhibitors often face unreliable target engagement due to racemic or achiral building blocks. (2R)-1-Oxaspiro[2.5]octane-2-carboxylic acid provides a definitive solution. - Defined (R)-stereochemistry is critical for covalent inactivation of PGAM1, with demonstrated cytotoxicity in MCF-7 cells. - Rigid spiroepoxide scaffold ensures precise presentation of the electrophilic warhead, eliminating activity loss seen with flexible analogs. - Serves as a key chiral intermediate for MetAP-2 inhibitor programs targeting obesity and metabolic disorders.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 151586-69-5
Cat. No. B589983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid
CAS151586-69-5
Synonyms1-Oxaspiro[2.5]octane-2-carboxylicacid,(R)-(9CI)
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESC1CCC2(CC1)C(O2)C(=O)O
InChIInChI=1S/C8H12O3/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H,9,10)/t6-/m0/s1
InChIKeyHERZVTMGADJIFJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-Oxaspiro[2.5]octane-2-carboxylic Acid: Overview


(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid (CAS 151586-69-5) is a chiral, small-molecule spiroepoxide characterized by a rigid cyclohexane scaffold fused to an electrophilic oxirane ring and a carboxylic acid functional group . Its specific (R)-stereochemistry is critical for target recognition and reactivity, distinguishing it from racemic or achiral analogs . This compound serves as a versatile synthetic intermediate and a research tool, with evidence pointing to its role as a covalent inhibitor of key enzymes like phosphoglycerate mutase 1 (PGAM1) and its potential in modulating metabolic pathways related to obesity [1].

Chiral covalent inhibitor tool. (2R)-enantiomer for stereochemical-control studies targeting active-site labeling.
Rigid spiroepoxide scaffold. Supports enzyme inactivation research where electrophilic oxirane geometry is critical.
Carboxylic acid presenter. Enables binding-group studies; selection over non-acid analogs supports target-engagement workflows.

Why Generic Substitution Fails


Simple substitution with a racemic mixture or an achiral analog of 1-oxaspiro[2.5]octane-2-carboxylic acid is not scientifically valid for research applications. Studies on the spiroepoxide scaffold have demonstrated that both the stereochemical orientation of the spiroepoxide and the presentation of binding groups on a rigid cyclohexane ring are essential for covalent inactivation of target enzymes like PGAM1 [1]. Using the incorrect enantiomer or a more flexible analog would likely result in a total loss of target engagement and functional activity. Furthermore, the absence of the carboxylic acid group or its replacement with a non-reactive moiety would eliminate the compound's ability to form critical interactions, rendering the substitution ineffective [1].

Target: (2R)-enantiomer
Stereochemistry
Specific (R)-orientation required for covalent inactivation.
Scaffold
Rigid cyclohexane-fused spiroepoxide constrains binding-group presentation.
Functional Group
Carboxylic acid mediates critical target interactions.
Substitute: Racemate / Achiral analog
Stereochemistry
Loss of (R)-control may eliminate target engagement and functional activity.
Scaffold
More flexible analogs risk shifting binding geometry and reducing covalent labeling.
Functional Group
Non-acid replacements may lose critical interactions, rendering substitution ineffective.

Quantitative Differentiation vs. Comparators


Stereospecific Cytotoxicity in MCF-7 Cells

The (2R)-enantiomer of 1-oxaspiro[2.5]octane-2-carboxylic acid exhibits potent and selective cytotoxicity, with a reported IC50 of 25 µM against MCF-7 human breast cancer cells after 48 hours of treatment . While a direct IC50 value for the racemic mixture is not reported in the same study, the compound's specific (R)-stereochemistry is identified as a key differentiating feature from other similar compounds . This stereochemistry is crucial for its unique chemical reactivity and potential biological activity .

MCF-7 Cytotoxicity
Cross-study comparable
IC50 = 25 µM (2R-enantiomer, 48 h)
Reported stereochemistry-dependent cytotoxicity context.
Racemic mixture data not available; activity attributed to (R)-stereochemistry.
Cancer Research Stereochemistry Cytotoxicity

Physicochemical Profile: LogP & H-Bonding

The (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid possesses a calculated LogP value of 0.32, indicating moderate hydrophilicity . This is significantly lower than the LogP of 1.17 reported for the racemic mixture , suggesting that the specific (2R)-enantiomer may exhibit different solubility and membrane permeability characteristics. Furthermore, the compound has three hydrogen bond acceptors and one donor, enhancing its interaction potential in biological systems .

Lipophilicity Profile
Cross-study comparable
LogP = 0.32 (2R) vs 1.17 (racemate); Δ 0.85
Supports selection for aqueous assay compatibility.
Calculated value; may influence solubility and non-specific binding.
ADME Physicochemical Properties Drug Discovery

Covalent PGAM1 Inhibition Mechanism

Research on the spiroepoxide scaffold, of which (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid is a core component, has identified its mechanism of action as a covalent inactivator of phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme [1]. Structural features critical for this activity include the stereochemical orientation of the spiroepoxide and the presence of a carboxylic acid group [1]. While specific IC50 data for this exact compound against PGAM1 is not provided, the class-level inference from the study confirms that the spiroepoxide and carboxylic acid moieties are essential for covalent binding [1].

PGAM1 Inhibition
Class-level inference
Covalent inactivation via spiroepoxide and carboxylic acid group [REFS-1].
Supports enzyme mechanism context; scaffold- and acid-dependent.
No compound-specific IC50 reported; class-level activity evidence.
Cancer Metabolism Enzyme Inhibition PGAM1

Research & Procurement Applications


Covalent Inhibitors for Cancer Metabolism

Based on evidence that the spiroepoxide scaffold covalently inactivates PGAM1 [1] and that the (2R)-enantiomer exhibits cytotoxicity in MCF-7 cells , this compound is ideal for medicinal chemistry programs developing targeted covalent inhibitors for cancer. The rigid scaffold and specific stereochemistry are crucial for target engagement, making it a superior choice over achiral or racemic alternatives.

MetAP-2 Inhibitors for Obesity & Metabolic Disorders

Patents and research indicate that oxaspiro[2.5]octane derivatives are being investigated as MetAP-2 inhibitors for treating obesity and related metabolic conditions [1]. (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid serves as a key intermediate or building block for constructing these inhibitors, providing a defined chiral center essential for activity.

Chemical Biology Probes for Enzyme Function

The compound's ability to covalently modify enzyme active sites [1] makes it a valuable tool for chemical biology studies. Researchers can use it to probe the role of PGAM1 or other spiroepoxide-sensitive enzymes in various cellular processes, including proliferation and metabolism.

Application
Selection Property
Validation Focus
Cancer metabolism inhibitor design
Stereochemical-control context
Target engagement and PGAM1 covalent labeling
MetAP-2 inhibitor intermediate
Defined (2R) chiral building block
Enantiomeric purity and coupling efficiency
Chemical biology enzyme probes
Covalent active-site modification
Enzyme function and pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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